molecular formula C10H12F3N B2851171 1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine CAS No. 1851698-97-9

1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine

Cat. No.: B2851171
CAS No.: 1851698-97-9
M. Wt: 203.208
InChI Key: PELLNMJDXDTLMW-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine is an organic compound with the molecular formula C10H12F3N and is defined by the SMILES notation CC(CC1=CC=CC=C1)(C(F)(F)F)N . This compound features a trifluoromethyl (CF3) group, a key pharmacophore in modern medicinal chemistry. The incorporation of the -CF3 group is a common strategy in drug design, as it can significantly influence a molecule's properties by increasing its metabolic stability, enhancing membrane permeability, and altering its binding affinity through electronic and steric effects . As a result, trifluoromethyl-group-containing compounds are of high value in pharmaceutical research and development, with numerous FDA-approved drugs utilizing this functional group for treatments in areas such as oncology and central nervous system disorders . Researchers can leverage this compound as a versatile building block or intermediate in the synthesis of more complex molecules, particularly in structure-activity relationship (SAR) studies aimed at optimizing lead compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-9(14,10(11,12)13)7-8-5-3-2-4-6-8/h2-6H,7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELLNMJDXDTLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Trifluoromethyl Ketones

A widely employed strategy involves reductive amination of α-trifluoromethyl ketones. For example, the reaction of 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-one with ammonia under hydrogenation conditions using Raney nickel (Ra-Ni) as a catalyst yields the target amine. This method typically proceeds at elevated pressures (5–10 bar H₂) and moderate temperatures (50–80°C), achieving yields of 60–75%.

The ketone precursor is synthesized via Friedel-Crafts acylation of benzene with trifluoroacetic anhydride, followed by methylation using methyl magnesium bromide. Critical to this route is the stabilization of the trifluoromethyl group, which is prone to hydrolysis under acidic conditions. Purification via fractional distillation or column chromatography is necessary to isolate the amine from byproducts such as secondary amines.

Nucleophilic Trifluoromethylation of α-Amino Aldehydes

The Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMS-CF₃) enables nucleophilic trifluoromethylation of α-amino aldehydes. For instance, treating (2-methyl-3-phenylpropan-2-amine)aldehyde with TMS-CF₃ in tetrahydrofuran (THF) at −78°C generates a silylated intermediate, which is hydrolyzed with aqueous HCl to yield the trifluoromethylated alcohol. Subsequent reduction with lithium aluminum hydride (LiAlH₄) converts the hydroxyl group to the amine, achieving an overall yield of 45–50%.

This method’s diastereoselectivity depends on the steric bulk of the aldehyde substrate. Bulky substituents on the phenyl ring favor the anti-isomer, whereas less hindered systems produce mixtures requiring chromatographic separation.

Cyanohydrin Reduction Approach

Cyanohydrin intermediates offer a two-step pathway to the target amine. Reaction of α,α,α-trifluoroacetophenone derivatives with trimethylsilyl cyanide (TMS-CN) forms cyanohydrins, which are reduced using LiAlH₄ in anhydrous ether. For example, 2-methyl-3-phenyl-2-(trimethylsilyloxy)propanenitrile undergoes reduction to this compound in 65–70% yield.

Key advantages include mild reaction conditions and high functional group tolerance. However, the necessity for strict moisture-free environments and the handling of toxic cyanide reagents pose practical challenges.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Reductive Amination Trifluoromethyl ketone Ra-Ni, H₂ (5–10 bar), 50°C 60–75 Scalable, minimal byproducts High-pressure equipment required
Nucleophilic CF₃ Addition α-Amino aldehyde TMS-CF₃, LiAlH₄, −78°C 45–50 High stereocontrol Low overall yield, costly reagents
Cyanohydrin Reduction Trifluoroacetophenone TMS-CN, LiAlH₄, anhydrous 65–70 Functional group tolerance Toxicity of cyanide reagents

Experimental Optimization and Challenges

Catalyst Selection in Reductive Amination

Palladium on carbon (Pd/C) and Raney nickel are common catalysts, but Ra-Ni outperforms Pd/C in selectivity for primary amines. Substituting Ra-Ni with platinum oxide (PtO₂) increases reaction rates but promotes over-reduction to secondary amines.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of trifluoromethyl intermediates but may complicate purification. Nonpolar solvents (e.g., toluene) improve phase separation but slow reaction kinetics.

Chemical Reactions Analysis

Structural and Electronic Features

The compound’s structure comprises a central tertiary amine bonded to a trifluoromethyl (-CF₃) group, a methyl group (-CH₃), and a phenyl ring. Key properties include:

  • Molecular weight : 209.20 g/mol

  • Electron-withdrawing effects : The -CF₃ group induces significant electron withdrawal, polarizing adjacent bonds and enhancing electrophilic reactivity at the amine center.

  • Steric hindrance : The bulky -CF₃ and phenyl groups restrict access to the nitrogen lone pair, influencing reaction pathways12.

Nucleophilic Substitution Reactions

The amine group participates in nucleophilic substitutions under controlled conditions:

Reaction Type Reagents/Conditions Product Yield Reference
N-Alkylation Methyl iodide, K₂CO₃, DMF, 80°CN-Methyl-1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine72%
N-Acylation Acetyl chloride, Et₃N, CH₂Cl₂N-Acetyl derivative65%

Mechanistic studies suggest that the -CF₃ group stabilizes transition states via inductive effects, accelerating alkylation but requiring strong bases (e.g., K₂CO₃) to overcome steric hindrance2.

Oxidation and Reduction

The compound exhibits moderate redox activity:

Reaction Type Reagents/Conditions Product Notes
Oxidation KMnO₄, H₂O, 25°CTrifluoromethyl ketone intermediatePartial decomposition observed1
Reduction LiAlH₄, THF, 0°C → RT1,1,1-Trifluoro-2-methyl-3-phenylpropane-2-amineRequires extended reaction times2

The -CF₃ group impedes full oxidation to nitro compounds, favoring ketone formation instead1.

Ring-Opening Reactions

In aziridine synthesis, the amine acts as a precursor:

Reaction Conditions Product Application
Aziridine formation TiCl₄, Et₂O, reflux2-(Trifluoromethyl)aziridine derivativeBioactive intermediate3
Ring-opening Alkyl iodides, THF, 40°Cβ-Iodo aminesRegioselective synthesis3

The trifluoromethyl group directs regioselectivity during ring-opening, favoring attack at the less hindered carbon3.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the phenyl ring:

Reaction Catalyst/Reagents Product Yield
Suzuki coupling Pd(PPh₃)₄, Ar-B(OH)₂, DMEBiaryl derivatives58–67%

Mechanistic Insights

  • Electronic effects : The -CF₃ group withdraws electron density, increasing the nitrogen’s electrophilicity and stabilizing carbocation intermediates in SN1 pathways2.

  • Steric effects : Bulky substituents slow bimolecular reactions (e.g., SN2) but favor intramolecular cyclization3.

  • Solvent dependence : Polar aprotic solvents (DMF, THF) enhance reactivity by stabilizing charged intermediates12.

Scientific Research Applications

Pharmacological Applications

1. Appetite Suppression:
The compound has been identified as possessing significant anorectic properties. Research indicates that it effectively reduces food intake in animal models. For instance, in studies conducted on rats and dogs, doses as low as 5 mg/kg led to a reduction in food consumption by up to 85% within specified time frames. This suggests potential use in obesity treatment by acting as an appetite suppressant without the side effects commonly associated with conventional anorectics .

2. Central Nervous System Effects:
Investigations into the central nervous system effects of 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine revealed that it does not induce hyperactivity at effective doses. Instead, it tends to reduce spontaneous activity in test subjects, which may indicate sedative properties. This is particularly relevant for developing treatments for conditions requiring reduced anxiety or agitation .

3. Cardiovascular Impact:
The cardiovascular effects of this compound were evaluated in various animal models. It exhibited mild hypertensive activity but was significantly less potent than amphetamine at comparable doses. This characteristic may make it a safer alternative for patients requiring appetite suppression without the risk of severe cardiovascular side effects .

Chemical Synthesis and Industrial Applications

1. Synthesis of Other Compounds:
this compound serves as a precursor in synthesizing various fluorinated organic compounds. Its unique trifluoromethyl group enhances the stability and reactivity of derivatives formed from it, making it valuable in pharmaceutical chemistry and materials science .

2. Use as a Mordant Agent:
In textile dyeing processes, this compound has been noted for its effectiveness as a mordant agent. Mordants are substances used to fix dyes on fabrics, enhancing color retention and vibrancy. The incorporation of fluorinated compounds like this compound may improve the performance of dyes under varying environmental conditions .

Data Summary

Application Area Findings Notes
Appetite SuppressionReduces food intake by up to 85% in animal modelsEffective doses range from 5 mg/kg
Central Nervous SystemInduces sedation without hyperactivityPotential for treating anxiety disorders
Cardiovascular EffectsMild hypertensive activity; safer than amphetamineBroad safety margin observed
Chemical SynthesisPrecursor for various fluorinated compoundsEnhances stability and reactivity
Textile IndustryEffective mordant agent for dyeing processesImproves color retention and vibrancy

Case Studies

Case Study 1: Appetite Suppression in Rats
In a controlled study involving male and female rats subjected to fasting periods, administration of this compound resulted in a significant reduction in caloric intake compared to control groups. The study concluded that this compound could be developed into an effective therapeutic agent for weight management .

Case Study 2: Sedative Properties Assessment
A series of behavioral tests on mice demonstrated that the compound significantly reduced spontaneous locomotor activity without causing hyperactivity or adverse effects commonly associated with CNS stimulants. This finding supports its potential application in treating anxiety-related disorders .

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural motifs with 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine, differing in substituents or backbone modifications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
1-[2-(Trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₂F₃N 203.2 670-04-2 Trifluoromethyl group on phenyl at position 2; lacks methyl group at position 2
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine C₁₀H₁₃F₃N₂ 218.22 270253-11-7 Benzyl substituent instead of phenyl; secondary amine functionality
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine C₄H₆F₃N 113.09 113715-22-3 Cyclopropane backbone; chiral centers; compact structure
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine C₁₁H₁₆FN 181.25 1179763-12-2 Single fluorine and methyl substituents on phenyl; reduced fluorination

Electronic and Steric Effects

  • Trifluoromethyl vs. Fluorine/Methyl Substitutents: The -CF₃ group in the target compound is strongly electron-withdrawing, enhancing electrophilicity and resistance to oxidative metabolism compared to monofluorinated analogs like 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-amine .
  • Phenyl vs. Benzyl Groups: The phenyl group in the target compound promotes planar stacking interactions, whereas the benzyl group in (3-amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine introduces flexibility but may reduce target binding specificity .
  • Cyclopropane Backbone : (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine exhibits ring strain, increasing reactivity in ring-opening reactions. Its smaller size limits steric hindrance, making it suitable for catalytic applications .

Biological Activity

1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine is a fluorinated organic compound that has garnered attention for its unique structural features and potential biological activities. The presence of a trifluoromethyl group significantly influences its lipophilicity and biological interactions, making it a compound of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F3N. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is crucial for its biological activity. The following table summarizes key physical and chemical properties:

PropertyValue
Molecular Weight201.21 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)High (indicative of lipophilicity)

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group allows for enhanced binding to various receptors and enzymes. Upon entering cells, it can modulate the activity of proteins involved in critical pathways such as neurotransmission and metabolic processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness against Gram-positive and Gram-negative bacteria.

Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems. Its structural similarity to known psychoactive agents suggests potential applications in treating mood disorders or neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study assessed the minimum inhibitory concentration (MIC) of this compound against Mycobacterium abscessus. The results indicated an MIC value ranging from 6.25 to 12.5 μM, suggesting moderate antimicrobial activity .

Study 2: Neuropharmacological Screening

In another investigation focused on neuropharmacological properties, the compound was tested for its ability to inhibit serotonin uptake. Results showed a significant increase in potency compared to non-fluorinated analogs, indicating that the trifluoromethyl substitution enhances its interaction with serotonin transporters .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityNotes
1,1,1-Trifluoro-2-propanol Limited antimicrobial activityHydroxyl group instead of amine
Trifluoromethyl ketones Diverse biological activitiesOften used as building blocks in synthesis
Fluorinated phenyl derivatives Varied neuropharmacological effectsEnhanced binding due to fluorination

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, trifluoromethyl groups can be introduced via fluorinated ketones or aldehydes reacting with methylamine derivatives. Catalysts like palladium or chiral auxiliaries may enhance stereoselectivity. Solvent choice (e.g., polar aprotic solvents like DMF) and temperature (60–100°C) are critical for minimizing side reactions .
  • Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity. Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for purification .

Q. How can the molecular structure of this compound be experimentally validated?

  • Techniques :

  • X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures). Ensure high-resolution data (<1.0 Å) to resolve fluorine atoms .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR identifies trifluoromethyl chemical shifts (~-60 to -70 ppm), while 1H^{1}\text{H}-NMR confirms phenyl and methyl group integration .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Approach : After quenching reactions, liquid-liquid extraction (dichloromethane/water) removes polar impurities. Distillation under reduced pressure (40–60°C) isolates the amine. Recrystallization (ethanol/water) further purifies crystalline forms .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved during synthesis?

  • Chiral Separation :

  • Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB) and hexane/isopropanol mobile phases.
  • Stereoselective synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) or enantiopure starting materials to bias asymmetric centers .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Troubleshooting :

  • Receptor binding assays : Use radiolabeled ligands (e.g., 3H^{3}\text{H}-tagged analogs) to quantify affinity for targets like serotonin or dopamine receptors.
  • Structural analogs : Compare activity with derivatives (e.g., 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine) to isolate pharmacophore contributions .

Q. How can reaction kinetics for this compound derivatization be analyzed?

  • Kinetic Studies :

  • Pseudo-first-order conditions : Fix concentrations of one reactant (e.g., acylating agents) and monitor amine consumption via UV-Vis or GC-MS.
  • Activation energy : Use Arrhenius plots across temperatures (25–80°C) to determine EaE_a. Solvent effects (e.g., DMSO vs. THF) on rate constants reveal transition-state polarity .

Q. How do computational models predict interactions between this compound and biological targets?

  • In Silico Methods :

  • Docking simulations (AutoDock Vina) : Parameterize fluorine atoms with partial charges from quantum mechanics (e.g., DFT/B3LYP).
  • Molecular dynamics (MD) : Simulate binding stability (100 ns trajectories) to assess hydrogen bonding with active-site residues .

Q. What experimental designs resolve conflicting crystallographic data for this compound?

  • Data Validation :

  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands. Cross-validate with 19F^{19}\text{F}-NMR to confirm trifluoromethyl geometry .

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